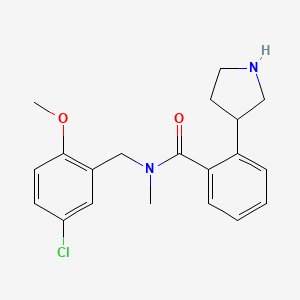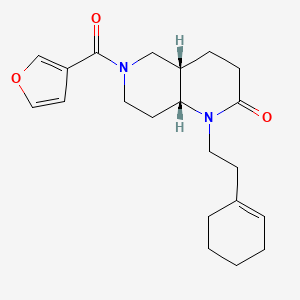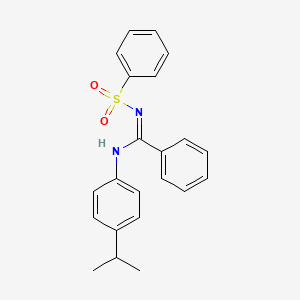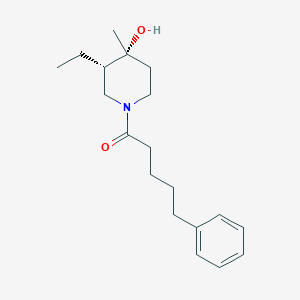
N-(5-chloro-2-methoxybenzyl)-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxybenzyl)-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride, commonly known as Cmpd-7, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Cmpd-7 belongs to the family of benzamide derivatives and has been synthesized using various methods, which will be discussed in This paper aims to provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Cmpd-7.
Mécanisme D'action
The mechanism of action of Cmpd-7 is not fully understood, but several studies have shed light on its potential molecular targets. One study suggests that Cmpd-7 inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which can result in the inhibition of cancer cell growth. Another study suggests that Cmpd-7 inhibits the activity of NF-κB, a transcription factor that plays a critical role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
Cmpd-7 has been shown to have several biochemical and physiological effects. In vitro studies have shown that Cmpd-7 can induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the cell cycle. Cmpd-7 has also been shown to have anti-inflammatory effects, which can be attributed to its inhibition of NF-κB. In vivo studies have shown that Cmpd-7 can inhibit tumor growth and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Cmpd-7 has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Cmpd-7 also has a long shelf life, making it ideal for long-term studies. However, one of the limitations of Cmpd-7 is its low solubility in water, which can make it challenging to work with in aqueous solutions. This limitation can be overcome by using organic solvents or by formulating Cmpd-7 into liposomes.
Orientations Futures
There are several future directions for the research of Cmpd-7. One potential direction is the development of more potent derivatives of Cmpd-7 that can be used as anti-cancer agents. Another direction is the investigation of the potential use of Cmpd-7 as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Further studies are also needed to fully understand the mechanism of action of Cmpd-7 and its potential molecular targets.
Méthodes De Synthèse
Cmpd-7 has been synthesized using various methods. One of the most common methods involves the reaction of 5-chloro-2-methoxybenzaldehyde with N-methyl-2-(3-pyrrolidinyl)amine in the presence of acetic acid, which results in the formation of the intermediate product, N-(5-chloro-2-methoxybenzyl)-N-methyl-2-(3-pyrrolidinyl)amine. This intermediate product is then reacted with hydrochloric acid to yield Cmpd-7 hydrochloride.
Applications De Recherche Scientifique
Cmpd-7 has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of Cmpd-7 is its use as a potential anti-cancer agent. Studies have shown that Cmpd-7 can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. Cmpd-7 has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-N-methyl-2-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-23(13-15-11-16(21)7-8-19(15)25-2)20(24)18-6-4-3-5-17(18)14-9-10-22-12-14/h3-8,11,14,22H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSYHKJRAFLJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)Cl)OC)C(=O)C2=CC=CC=C2C3CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-benzylidene-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5440948.png)
![1-[4-({4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B5440951.png)
![methyl [4-(4-methylbenzyl)-1-piperazinyl]acetate](/img/structure/B5440960.png)

![N-propyl-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5440970.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2-methylphenyl)acetamide](/img/structure/B5440976.png)


![N'-(2-methoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5441004.png)
![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide](/img/structure/B5441005.png)
![2-[2-(4-ethylphenyl)vinyl]-8-quinolinol](/img/structure/B5441009.png)
![[3-benzyl-1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidin-3-yl]methanol](/img/structure/B5441018.png)
![3-(3-hydroxypropyl)-6-iodo-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5441022.png)